molecular formula C14H19NO3 B1382764 trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate CAS No. 1416307-72-6

trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate

Cat. No. B1382764
CAS RN: 1416307-72-6
M. Wt: 249.3 g/mol
InChI Key: XNTGFDXDTMAHJN-NEPJUHHUSA-N
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Description

“trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate” is a chemical compound with the empirical formula C14H19NO3 . It has a molecular weight of 249.31 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate” can be represented by the SMILES string O=C(OC(C)(C)C)[C@H]1N[C@@H]1C(C=C2)=CC=C2OC . This indicates the presence of an aziridine ring, a tert-butyl group, a carboxylate group, and a methoxyphenyl group in the molecule.


Physical And Chemical Properties Analysis

“trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been utilized in the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines, showcasing its utility in constructing complex molecular architectures (Jähnisch, 1997).
  • It is also involved in three-component coupling reactions leading to the formation of aziridine derivatives, demonstrating its role in multi-component synthetic processes (Kubo, Sakaguchi, & Ishii, 2000).
  • Research has shown the high trans-selectivity of tert-butyl cinnamates in aziridination reactions, leading to N-unfunctionalised aziridines that serve as versatile synthetic intermediates for selective ring-opening reactions (Armstrong & Ferguson, 2012).

Catalysis and Enantioselective Syntheses

  • Studies have explored the role of this compound in the practical synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate, highlighting its potential in the creation of chiral ligands and modified peptide nucleic acids (PNAs) (Xu & Appella, 2006).
  • The compound has been used in the regioselective ring-opening reactions of spiro-aziridine and spiro-epoxy oxindoles, demonstrating its utility in the synthesis of 3-peroxyoxindoles and their derivatives under metal/catalyst-free conditions (Hajra, Hazra, Saleh, & Mondal, 2019).

Methodological Innovations

  • Research has led to novel methodologies for the synthesis of cis-3,5-disubstituted morpholine derivatives from tert-butyl-substituted aziridine precursors, showcasing the compound's versatility in generating complex nitrogen-containing heterocycles (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
  • Another study described a two-step approach for the diastereoselective synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones, utilizing N-tert-butoxycarbonyl aziridines as intermediates, highlighting the compound's utility in the synthesis of oxazolidinones (Tomasini & Vecchione, 1999).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . Precautionary measures include washing hands and face thoroughly after handling, and calling a poison center or doctor if the user feels unwell .

properties

IUPAC Name

tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTGFDXDTMAHJN-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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